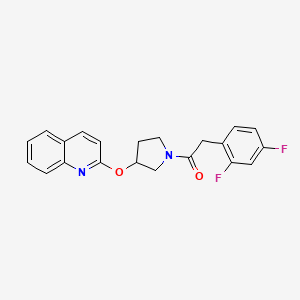
2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DFPQ and is known for its ability to interact with certain receptors in the body, leading to various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including those with various polar substituents, have been recognized for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces through coordination bonding, demonstrating significant potential in protecting against metallic corrosion (Verma et al., 2020).
Enaminoketones and Heterocyclic Synthesis
Enaminoketones and their cyclic derivatives serve as vital intermediates in synthesizing heterocycles and natural products. These compounds, due to their unique reactivity, facilitate the construction of pyridine, pyrimidine, and pyrrole derivatives, among others, highlighting their versatility in synthetic chemistry (Negri et al., 2004).
Hydroxycoumarins in Biology and Chemistry
Hydroxycoumarins, particularly 3-hydroxycoumarin, have been studied for their extensive chemical, photochemical, and biological properties. These compounds are utilized in genetics, pharmacology, and microbiology, underscoring their broad applicability in various scientific fields (Yoda, 2020).
Pyrimidine-based Optical Sensors
Pyrimidine derivatives have found application as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This makes them suitable for use as optical sensors, besides their recognized biological and medicinal applications (Jindal & Kaur, 2021).
Novel Central Nervous System (CNS) Acting Drugs
Research has identified various functional chemical groups, including quinoline derivatives, as potential leads for synthesizing compounds with CNS activity. This underscores the therapeutic potential of these compounds in treating CNS disorders (Saganuwan, 2017).
Optoelectronic Materials
Quinazoline, pyrimidine, and related heterocyclic compounds have been explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been shown to be valuable for creating novel materials for organic light-emitting diodes (OLEDs), among other applications (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-16-7-5-15(18(23)12-16)11-21(26)25-10-9-17(13-25)27-20-8-6-14-3-1-2-4-19(14)24-20/h1-8,12,17H,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCNPUJIFUOMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


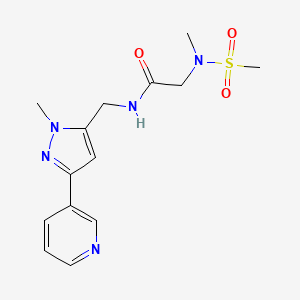
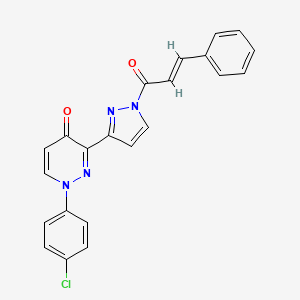


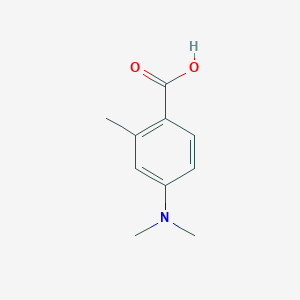


![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)
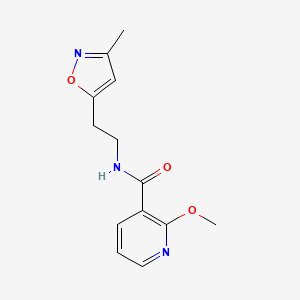

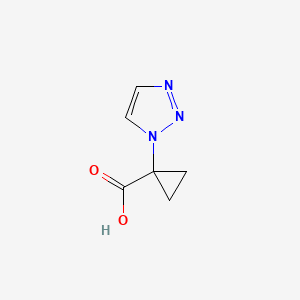
![N-(2,4-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2928544.png)
